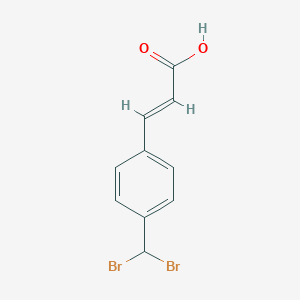

3-(4-(Dibromomethyl)phenyl)acrylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-(4-(Dibromomethyl)phenyl)acrylic acid follows IUPAC guidelines to unambiguously describe its structure. The IUPAC name is (E)-3-[4-(dibromomethyl)phenyl]prop-2-enoic acid , reflecting the trans-configuration (E) of the acrylic acid double bond, the para-substituted dibromomethyl group on the phenyl ring, and the carboxylic acid functional group. Key identifiers include:

- Molecular formula : C₁₀H₈Br₂O₂

- SMILES notation : C1=CC(=CC=C1/C=C/C(=O)O)C(Br)Br

- InChIKey : MBCDGYPCYLKFQJ-ZZXKWVIFSA-N

The compound’s molecular weight is 319.98 g/mol, computed using standardized atomic masses. Systematic identification tools, such as PubChem’s CID 155290361, ensure precise referencing in chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by electronic and steric interactions between its functional groups:

- Acrylic acid backbone : The prop-2-enoic acid group adopts a planar conformation due to conjugation between the double bond (C=C) and the carboxylic acid (C=O). This conjugation stabilizes the E-configuration, as evidenced by the SMILES notation.

- Dibromomethyl substituent : The tetrahedral geometry of the CBr₂ group introduces steric bulk at the para position of the phenyl ring, potentially distorting the ring’s planarity.

- Phenyl ring orientation : The phenyl ring is expected to rotate freely relative to the acrylic acid moiety in solution, though solid-state arrangements may restrict this rotation.

Computational models predict a dihedral angle of approximately 15–30° between the phenyl ring and the acrylic acid plane, minimizing steric clash between the dibromomethyl group and the carboxylic acid.

Crystallographic Data and Solid-State Arrangement

Experimental crystallographic data for this compound is not yet available. However, insights can be extrapolated from structurally related arylacrylic acids:

- Hydrogen bonding : In analogous compounds like 2-methyl-3-(3-methylphenyl)acrylic acid, carboxylic acid dimers form via O–H···O hydrogen bonds, creating a cyclic eight-membered ring motif. Similar dimerization is anticipated for the title compound, with Br···O interactions potentially influencing

Properties

Molecular Formula |

C10H8Br2O2 |

|---|---|

Molecular Weight |

319.98 g/mol |

IUPAC Name |

(E)-3-[4-(dibromomethyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H8Br2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |

InChI Key |

MBCDGYPCYLKFQJ-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-(Methyl)phenyl Acrylic Acid or Esters

A common approach is the bromination of the methyl group on the para position of the phenyl ring in methyl 3-(4-methylphenyl)acrylate or related esters, followed by hydrolysis to the acid.

- Reagents: Bromine sources such as bromine (Br2), N-bromosuccinimide (NBS), or potassium bromate in the presence of catalysts.

- Catalysts and Conditions:

- Use of tetrabutylammonium bromide as a phase-transfer catalyst.

- Acidic conditions with glacial acetic acid to facilitate bromination.

- Elevated temperatures (120–150 °C) and controlled pressure (5–8 atm) to drive the reaction efficiently.

- Solvents like 1,2-dichloroethane or acetonitrile are preferred for their stability and solubility properties.

- Example Procedure:

Under argon protection, methyl p-methylcinnamate is reacted with tetrabutylammonium bromide and glacial acetic acid in 1,2-dichloroethane at 120 °C for 1.5 hours, followed by a controlled dropwise addition of the aqueous catalyst solution over 2 hours. The reaction is maintained at 150 °C and 8 atm for 5 hours to achieve near quantitative conversion (99.5% yield).

Formylation and Conversion to Acrylic Acid Derivatives

An alternative synthetic route involves:

- Formylation of the active methylene group adjacent to the aromatic ring using formic acid esters or orthoformates in the presence of Lewis acids (e.g., titanium tetrachloride) and bases.

- Conversion of the formylated intermediate into the acrylic acid derivative by subsequent reactions.

- This method is useful for substrates sensitive to base-induced side reactions and allows selective functionalization.

Use of Phase-Transfer Catalysis and Lewis Acids

- The combination of Lewis acids (e.g., titanium tetrachloride, aluminum chloride) and bases in aprotic solvents (methylene chloride, chloroform) facilitates selective bromination and formylation.

- Phase-transfer catalysts help control the base concentration and improve reaction selectivity.

- After reaction completion, aqueous acidic workup improves separation and purification.

Comparative Data Table of Preparation Conditions and Yields

| Method | Starting Material | Reagents & Catalysts | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination with Tetrabutylammonium bromide | Methyl p-methylcinnamate | Tetrabutylammonium bromide, Glacial acetic acid | 1,2-Dichloroethane | 120–150 | 5–8 | 99.5 | Argon atmosphere, controlled dropwise addition, high purity (99.3% GC) |

| Bromination with Sulfur and Cs2CO3 | 4-(Bromomethyl)phenyl acrylic acid derivatives | Sulfur, Cesium carbonate | N,N-Dimethylacetamide | 70 | Atmospheric | 89 | Inert atmosphere, sealed tube, short reaction time (10 min stirring) |

| Bromination with K2CO3 and KI | 4-(Bromomethyl)phenyl acrylic acid derivatives | Potassium carbonate, Potassium iodide | Acetonitrile | 50 | Atmospheric | 65–71 | Reaction time 8 h, followed by extraction and chromatography |

| Formylation with Lewis Acid | Phenylacrylic acid derivatives | Formic acid ester, Titanium tetrachloride | Methylene chloride | Ambient to reflux | Atmospheric | Variable | Selective formylation, followed by conversion to acrylic acid derivatives |

Research Findings and Notes

- The bromination step is critical and must be carefully controlled to avoid side reactions such as elimination or dimerization of the side chain.

- The use of phase-transfer catalysts and Lewis acids enhances selectivity and yield by stabilizing intermediates and controlling reaction kinetics.

- The hydrolysis of esters to the corresponding acrylic acid is typically performed after bromination to facilitate purification and improve overall yield.

- The choice of solvent significantly affects the reaction outcome; chlorinated solvents are preferred for their inertness and ability to dissolve both organic and inorganic reagents.

- The temperature and pressure conditions are optimized to balance reaction rate and selectivity, with elevated temperatures and moderate pressures favoring high yields.

- The formylation approach offers an alternative route for substrates sensitive to base or nucleophilic attack, enabling the synthesis of various acrylic acid derivatives with different substituents.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dibromomethyl)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.

Substitution: The dibromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl derivatives.

Substitution: Various substituted phenylacrylic acids.

Scientific Research Applications

3-(4-(Dibromomethyl)phenyl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Dibromomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dibromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-(4-(Dibromomethyl)phenyl)acrylic acid and structurally related compounds:

Key Observations:

- The dibromomethyl group amplifies these effects due to two Br atoms . Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy groups improve solubility in organic solvents. For example, 3-(4-methoxyphenyl)acrylic acid is used as a synthetic precursor in flow chemistry .

- Crystallography: 3-(4-Methylphenyl)acrylic acid crystallizes in a triclinic system with a small unit cell volume (63.899 ų), suggesting tight packing . In contrast, brominated analogs like 3-(4-bromophenyl)-2-methylacrylic acid form hydrogen-bonded dimers and π-π interactions in monoclinic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.